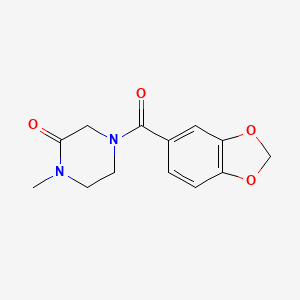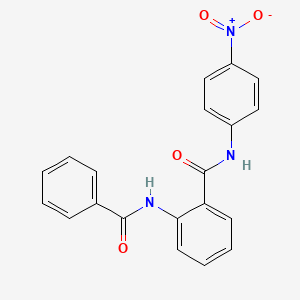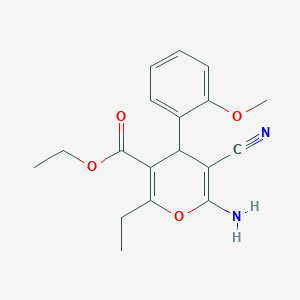
1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine, also known as MFP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a piperazine derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for the development of new therapeutic agents. In
Mecanismo De Acción
The exact mechanism of action of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been shown to bind to several receptors, including dopamine D2, serotonin 5-HT1A, and adrenergic α2 receptors, which are involved in the regulation of mood and behavior. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has also been shown to modulate the activity of several enzymes and transporters that are involved in the metabolism and uptake of neurotransmitters.
Biochemical and Physiological Effects
1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine exhibits a wide range of biochemical and physiological effects, including antipsychotic, anxiolytic, and antidepressant effects. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood, cognition, and behavior. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has also been shown to modulate the activity of several enzymes and transporters that are involved in the metabolism and uptake of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a wide range of pharmacological properties, making it a promising candidate for the development of new therapeutic agents. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine is also relatively easy to synthesize, and its synthesis has been optimized to increase yield and purity. One of the limitations of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine is that its exact mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its pharmacology.
Direcciones Futuras
There are several future directions for the study of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine. One direction is to further investigate its mechanism of action and the pathways through which it exerts its pharmacological effects. Another direction is to develop targeted therapies based on the pharmacology of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, the potential use of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine as a tool for studying the regulation of neurotransmitter systems in the brain could also be explored.
Conclusion
In conclusion, 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine, or 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine, is a synthetic compound that exhibits a wide range of pharmacological properties and has potential applications in the field of medicinal chemistry. The synthesis of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been optimized to increase yield and purity, and various modifications have been made to the process to improve the efficiency of the reaction. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and its mechanism of action and pharmacology continue to be investigated.
Métodos De Síntesis
The synthesis of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine involves a multistep process that starts with the reaction of 2-phenylethylamine with 5-methyl-2-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a reducing agent such as sodium borohydride to yield the final product, 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine. The synthesis of 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been optimized to increase yield and purity, and various modifications have been made to the process to improve the efficiency of the reaction.
Aplicaciones Científicas De Investigación
1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. 1-(5-methyl-2-furoyl)-4-(2-phenylethyl)piperazine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(5-methylfuran-2-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-15-7-8-17(22-15)18(21)20-13-11-19(12-14-20)10-9-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKRTSHEIRANJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylfuran-2-yl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185383.png)
![4-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5185388.png)
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B5185396.png)


![ethyl [5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5185409.png)
![2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide](/img/structure/B5185419.png)

![2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5185454.png)

![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)